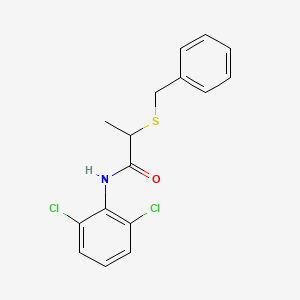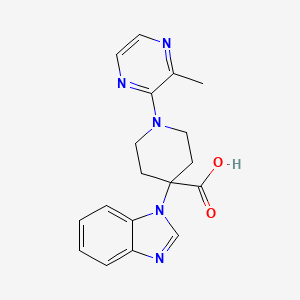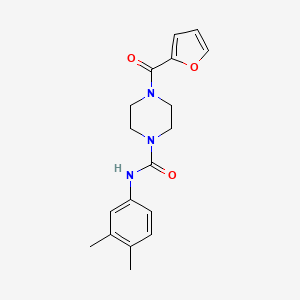![molecular formula C13H14ClNO2 B5426462 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5426462.png)
4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione, also known as tacrine, is a heterocyclic compound that has been extensively studied for its potential therapeutic effects. Tacrine is a potent acetylcholinesterase inhibitor, which means it can increase the levels of acetylcholine in the brain. This neurotransmitter is involved in memory, learning, and other cognitive functions, making tacrine a promising candidate for the treatment of Alzheimer's disease and other neurodegenerative disorders.
Wirkmechanismus
Tacrine works by inhibiting the enzyme acetylcholinesterase, which breaks down acetylcholine in the brain. By inhibiting this enzyme, 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione increases the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Biochemical and Physiological Effects:
Tacrine has been shown to improve cognitive function and memory in some patients with Alzheimer's disease. It has also been shown to have potential therapeutic effects in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease. However, this compound can also have side effects, such as nausea, vomiting, and liver toxicity, which limit its use in clinical practice.
Vorteile Und Einschränkungen Für Laborexperimente
Tacrine has been extensively studied in laboratory experiments for its potential therapeutic effects. Its mechanism of action is well understood, and it has been shown to have potential therapeutic effects in the treatment of Alzheimer's disease and other neurodegenerative disorders. However, its use in laboratory experiments is limited by its potential side effects, which can affect the results of the experiments.
Zukünftige Richtungen
There are several future directions for research on 4-(3-chloro-2-buten-1-yl)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione. One area of research is the development of new and more potent acetylcholinesterase inhibitors that have fewer side effects than this compound. Another area of research is the development of new therapies for neurodegenerative disorders that target other neurotransmitters and pathways in addition to acetylcholine. Finally, research is needed to better understand the mechanisms of action of this compound and other acetylcholinesterase inhibitors, which could lead to the development of more effective therapies for Alzheimer's disease and other neurodegenerative disorders.
Synthesemethoden
Tacrine can be synthesized through a multi-step process involving the reaction of 3-chloro-2-buten-1-ol with 1,2-diaminocyclohexane, followed by cyclization and oxidation steps. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
Wissenschaftliche Forschungsanwendungen
Tacrine has been extensively studied for its potential therapeutic effects in the treatment of Alzheimer's disease. It has been shown to improve cognitive function and slow the progression of the disease in some patients. Tacrine has also been studied for its potential use in the treatment of other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.
Eigenschaften
IUPAC Name |
4-[(Z)-3-chlorobut-2-enyl]-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO2/c1-7(14)4-5-15-12(16)10-8-2-3-9(6-8)11(10)13(15)17/h2-4,8-11H,5-6H2,1H3/b7-4- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLHSXOHTBSCPIN-DAXSKMNVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C(=O)C2C3CC(C2C1=O)C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C(=O)C2C3CC(C2C1=O)C=C3)/Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[2-(diethylamino)ethyl]-5-(4-fluorophenyl)-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426400.png)

![3-methyl-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5426413.png)
![ethyl 4-{[5-(anilinocarbonyl)-3-thienyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B5426418.png)

![2-[4-(1H-pyrazol-5-yl)benzoyl]-2,7-diazaspiro[4.5]decane hydrochloride](/img/structure/B5426424.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}acrylamide](/img/structure/B5426426.png)
![5-(4-fluorophenyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5426427.png)
![N-cyclopentyl-2-{[5-methyl-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5426442.png)
![(3aR*,5R*,6S*,7aS*)-2-[1-(4-phenoxyphenyl)-1H-tetrazol-5-yl]octahydro-1H-isoindole-5,6-diol](/img/structure/B5426445.png)

![3-methyl-8-(4,5,6,7-tetrahydro-1-benzothien-3-ylcarbonyl)-1-oxa-3,8-diazaspiro[4.6]undecan-2-one](/img/structure/B5426458.png)